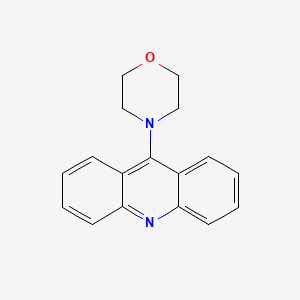
Acridine, 9-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(4-morpholinyl)-, also known as 9-(4-morpholinyl)acridine, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, biology, and materials science. The compound features a morpholine ring attached to the acridine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-morpholinyl)-, typically involves the introduction of a morpholine group to the acridine core. One common method is the nucleophilic substitution reaction where a suitable acridine derivative reacts with morpholine under specific conditions. For example, 9-chloroacridine can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 9-(4-morpholinyl)acridine .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Acridine, 9-(4-morpholinyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
科学的研究の応用
Acridine, 9-(4-morpholinyl)-, has a wide range of scientific research applications:
作用機序
The mechanism of action of acridine, 9-(4-morpholinyl)-, primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division . The morpholine group may enhance the compound’s binding affinity and specificity for certain DNA sequences or protein targets.
類似化合物との比較
Acridine, 9-(4-morpholinyl)-, can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial and antitumor properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antiseptic properties used in wound treatment.
The uniqueness of acridine, 9-(4-morpholinyl)-, lies in the presence of the morpholine group, which can modulate its chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications .
特性
CAS番号 |
113106-16-4 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
4-acridin-9-ylmorpholine |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2 |
InChIキー |
KHSUXGOZCUNFJC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



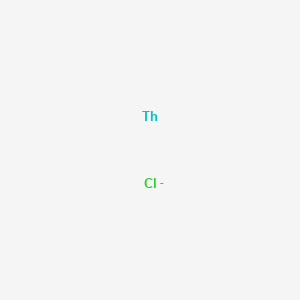
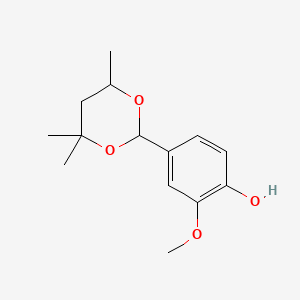
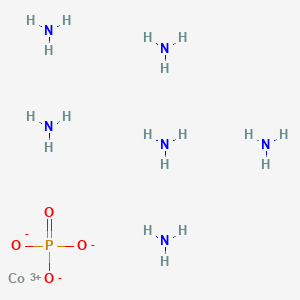

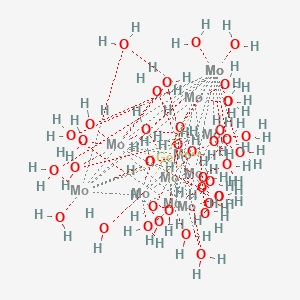
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
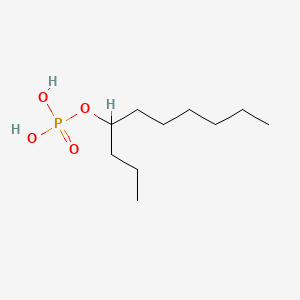
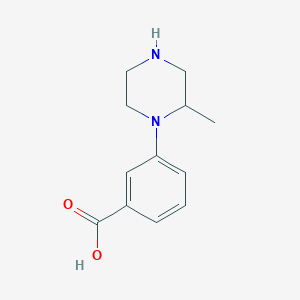
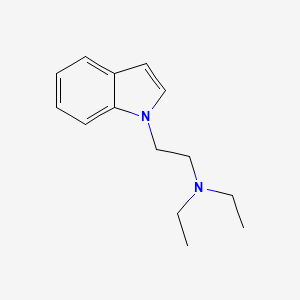

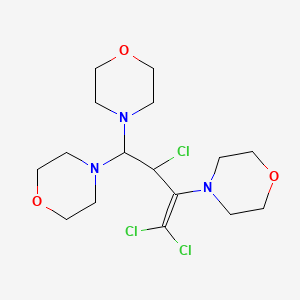
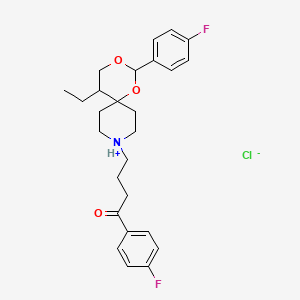
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
